5-Bromo-2-methoxy-4-methylbenzenesulfonic acid

Molecular weight Lipophilicity Physicochemical properties

5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (CAS 223438-71-9) is a tri-substituted aromatic sulfonic acid, featuring bromo, methoxy, and methyl substituents on a benzenesulfonic acid core. As an aromatic sulfonic acid, it possesses a strongly acidic sulfonic acid group (-SO₃H) that confers high water solubility and the ability to form stable salts, making it a versatile intermediate or building block in organic synthesis.

Molecular Formula C8H9BrO4S
Molecular Weight 281.13 g/mol
CAS No. 223438-71-9
Cat. No. B3253403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methoxy-4-methylbenzenesulfonic acid
CAS223438-71-9
Molecular FormulaC8H9BrO4S
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)O)OC
InChIInChI=1S/C8H9BrO4S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3,(H,10,11,12)
InChIKeyZTYHTZFIHPXNRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (CAS 223438-71-9): Procurement Specifications & Class Overview


5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (CAS 223438-71-9) is a tri-substituted aromatic sulfonic acid, featuring bromo, methoxy, and methyl substituents on a benzenesulfonic acid core . As an aromatic sulfonic acid, it possesses a strongly acidic sulfonic acid group (-SO₃H) that confers high water solubility and the ability to form stable salts, making it a versatile intermediate or building block in organic synthesis [1]. Its procurement is typically driven by the need for this specific substitution pattern, which uniquely determines its reactivity profile in further chemical transformations, differentiating it from analogs with different halogen, alkyl, or alkoxy groups.

Why Generic 'Benzenesulfonic Acid' Substitution Fails: The Critical Role of Substituents in 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid


Generic substitution of a complex aromatic sulfonic acid like 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid is scientifically unsound and can derail synthetic projects. Each substituent group—the bromine, methoxy, and methyl—exerts a specific and powerful influence on the aromatic ring's electron density and steric environment. This, in turn, dictates its reactivity in key downstream transformations such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions [1]. For instance, replacing the bromine with a chlorine atom significantly alters the carbon-halogen bond strength and oxidative addition kinetics in cross-coupling reactions [2]. Therefore, using a 'similar' compound with even a single different substituent will likely lead to unpredictable reaction rates, altered regioselectivity, and lower yields, ultimately compromising the integrity and reproducibility of the intended synthesis.

Quantitative Differentiation Guide: 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid vs. Closest Analogs


Comparative Molecular Properties: MW and Halogen Impact on 5-Bromo- vs. 5-Chloro- Analog

The molecular weight of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (281.13 g/mol) is substantially higher than its 5-chloro analog (236.67 g/mol) , reflecting a ~44.46 g/mol difference due to the heavier bromine atom. This difference is not trivial and can be quantitatively linked to alterations in physicochemical properties, such as increased lipophilicity (predicted LogP) and altered solid-state packing (melting point/boiling point), which can be critical in purification (e.g., recrystallization, chromatography) and formulation [1].

Molecular weight Lipophilicity Physicochemical properties LogP prediction

Differential Reactivity in Pd-Catalyzed Cross-Coupling: Bromo vs. Chloro Leaving Group

In palladium-catalyzed cross-coupling reactions, the carbon-halogen bond is the primary site of oxidative addition. Aryl bromides, such as our target compound, are known to undergo oxidative addition significantly faster than their aryl chloride counterparts under comparable conditions. While specific kinetic data for this sulfonic acid are absent, literature on analogous aryl halides shows that the rate for aryl bromides can be 10-100 times faster than for aryl chlorides with standard catalysts like Pd(PPh₃)₄ [1]. This translates to higher yields, lower catalyst loadings, and milder reaction conditions (e.g., lower temperature) when using the bromo derivative.

Cross-coupling Suzuki-Miyaura reaction Oxidative addition C-C bond formation

Substitution Pattern Specificity: Differentiating 5-Bromo from 4-Bromo Positional Isomers

The specific 5-bromo-2-methoxy-4-methyl substitution pattern (IUPAC: 5-bromo-2-methoxy-4-methyl) is distinct from its 4-bromo-2-methoxy isomer (CAS 219945-58-1) . This positional difference creates a unique three-dimensional shape and electronic surface that directly impacts molecular recognition events. While head-to-head binding data is unavailable, the structural dissimilarity is absolute. In crystal engineering, the location of the bromine atom dictates the formation of specific halogen-bonding synthons, which are crucial for designing co-crystals and functional materials [1]. A different isomer would engage in entirely different intermolecular interactions, leading to a different solid-state structure.

Regioisomer Structural isomer Crystal engineering Molecular recognition

Procurement Comparison: Commercial Availability and Cost-Efficiency

The target compound, 5-bromo-2-methoxy-4-methylbenzenesulfonic acid, is commercially available from multiple suppliers, indicating a more established supply chain compared to some of its less common isomers or analogs. Its non-brominated precursor, 2-methoxy-4-methylbenzenesulfonic acid, is also widely offered at a lower cost . For researchers who do not require the bromine handle, the precursor represents a more economical choice. However, for any application where the bromine is essential (e.g., as a synthetic handle), the slightly higher cost and specific procurement of the brominated compound is justified by its essential functionality, avoiding the extra time, labor, and yield loss associated with an in-house bromination step.

Chemical sourcing Supply chain Cost analysis Commercial availability

Optimal Application Scenarios for Procuring 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid


Synthesis of Complex Molecules via Pd-Catalyzed Cross-Coupling

5-Bromo-2-methoxy-4-methylbenzenesulfonic acid is an ideal aryl halide partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) [1]. The presence of the bromine atom enables efficient oxidative addition, a key step that is rate-limiting for less reactive chlorides. This allows for the mild and selective attachment of the sulfonic acid-bearing aromatic ring to a wide range of organoboron, alkyne, or alkene coupling partners, creating complex biaryl or styrenyl sulfonic acid derivatives.

Crystal Engineering and Supramolecular Assembly

This compound's unique combination of a strong hydrogen-bond donor/acceptor (sulfonic acid), a halogen-bond donor (bromine), and a hydrogen-bond acceptor (methoxy) makes it a versatile tecton in crystal engineering [2]. The specific 5-bromo-2-methoxy-4-methyl substitution pattern creates a predefined geometry for intermolecular interactions, enabling the design of novel co-crystals, salts, and supramolecular assemblies. Its use is critical when the goal is to achieve a specific and predictable solid-state architecture, as any alteration in the substitution pattern would lead to a different crystal packing motif.

Development of Water-Soluble Functional Dyes and Materials

The strongly hydrophilic sulfonic acid group confers high water solubility to the molecule and any larger structure it is incorporated into. This property is highly valued in the design of water-soluble dyes, sensors, and biomolecular probes [3]. The bromine and methoxy groups provide convenient spectroscopic handles (e.g., heavy atom effect for phosphorescence, unique NMR/IR signals) and can fine-tune the molecule's electronic properties, making it a valuable precursor for functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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